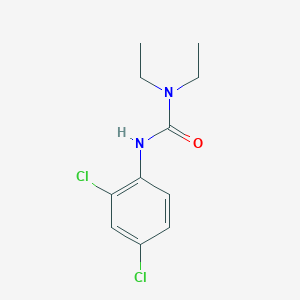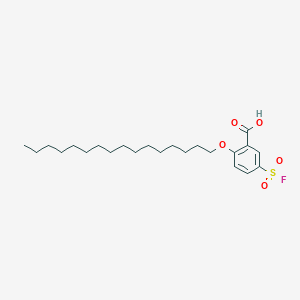
5-(Fluorosulfonyl)-2-(hexadecyloxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Fluorosulfonyl)-2-(hexadecyloxy)benzoic acid is a complex organic compound characterized by the presence of a fluorosulfonyl group and a hexadecyloxy chain attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Fluorosulfonyl)-2-(hexadecyloxy)benzoic acid typically involves multiple steps. One common approach is to start with a benzoic acid derivative and introduce the fluorosulfonyl group through a sulfonation reaction. The hexadecyloxy chain can be attached via an etherification reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Fluorosulfonyl)-2-(hexadecyloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or other reduced derivatives.
Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or other reduced compounds.
Applications De Recherche Scientifique
5-(Fluorosulfonyl)-2-(hexadecyloxy)benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical research.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-(Fluorosulfonyl)-2-(hexadecyloxy)benzoic acid involves its interaction with molecular targets through its functional groups. The fluorosulfonyl group can form strong interactions with nucleophiles, while the hexadecyloxy chain can influence the compound’s solubility and membrane permeability. These interactions can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Fluorosulfonyl)benzoic acid: Similar in structure but lacks the hexadecyloxy chain.
4-(Chlorosulfonyl)benzoic acid: Contains a chlorosulfonyl group instead of a fluorosulfonyl group.
Benzoic acid derivatives: Various derivatives with different substituents on the benzoic acid core.
Uniqueness
5-(Fluorosulfonyl)-2-(hexadecyloxy)benzoic acid is unique due to the combination of the fluorosulfonyl group and the long hexadecyloxy chain. This combination imparts distinct chemical properties, such as enhanced reactivity and solubility, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
5376-77-2 |
|---|---|
Formule moléculaire |
C23H37FO5S |
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
5-fluorosulfonyl-2-hexadecoxybenzoic acid |
InChI |
InChI=1S/C23H37FO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-29-22-17-16-20(30(24,27)28)19-21(22)23(25)26/h16-17,19H,2-15,18H2,1H3,(H,25,26) |
Clé InChI |
OBCPNXNWOHAEJT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


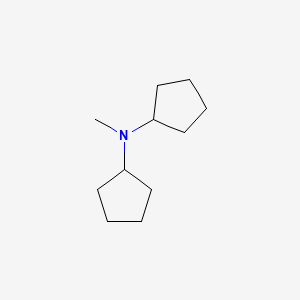

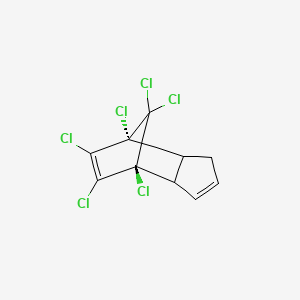

![10,11-Dimethyldibenzo[a,c]phenazine](/img/structure/B15076791.png)
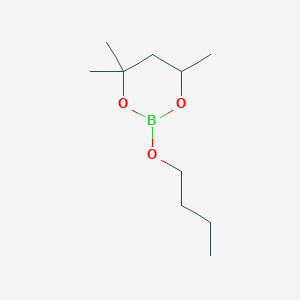
![[(Phenylsulfonyl)imino]diethane-2,1-diyl dibenzenesulfonate](/img/structure/B15076802.png)
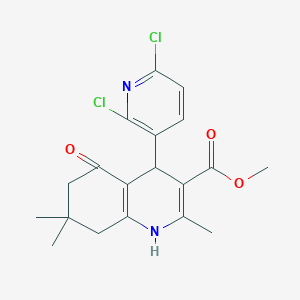
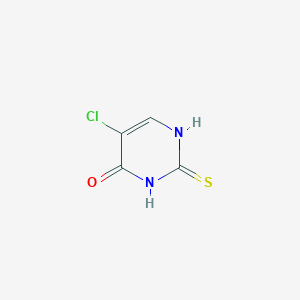
![N'-[(E)-(2-bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15076819.png)
![[(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate](/img/structure/B15076824.png)

![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}heptanamide](/img/structure/B15076856.png)
